

# Spectroscopic Profile of 4-Amino-3,5-dinitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3,5-dinitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3,5-dinitrobenzoic acid** (C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>6</sub>), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.

## Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for **4-Amino-3,5-dinitrobenzoic acid**.

Table 1: NMR Spectroscopic Data

Nucleus	Field Strength (MHz)	Solvent	Chemical Shift ( $\delta$ , ppm)	Multiplicity/Assignment
$^1\text{H}$	300	Acetone- $\text{d}_6$	9.16-9.01	m, 3H (likely overlapping signals of $\text{NH}_2$ and $\text{COOH}$ )
9.01-8.84	s, 2H (aromatic CH)			
$^{13}\text{C}$	75	Acetone- $\text{d}_6$	163.49	C=O (Carboxylic Acid)
143.33	C- $\text{NH}_2$			
134.76	C- $\text{NO}_2$			
133.75	C- $\text{COOH}$			
128.17	Aromatic CH			
115.39	Aromatic C			

Table 2: Mass Spectrometry Data

Technique	Ionization Mode	Parameter	Value
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	Calculated m/z for $[\text{M}-\text{H}]^-$ ( $\text{C}_7\text{H}_4\text{N}_3\text{O}_6$ )	226.0105
Found m/z	226.0100		
Gas Chromatography-Mass Spectrometry (GC-MS)	Not Specified	Source	IY-2-5131-6 (Wiley SpectraBase)[1]

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	**Expected Wavenumber (cm <sup>-1</sup> ) **	Intensity
N-H (Amino)	Symmetric & Asymmetric Stretch	3300-3500	Medium
O-H (Carboxylic Acid)	Stretch	2500-3300	Broad
C-H (Aromatic)	Stretch	3000-3100	Weak-Medium
C=O (Carboxylic Acid)	Stretch	1680-1710	Strong
N-O (Nitro)	Asymmetric Stretch	1550-1475	Strong
N-O (Nitro)	Symmetric Stretch	1360-1290	Strong
C=C (Aromatic)	Stretch	1400-1600	Medium

Note: A specific experimental IR spectrum for **4-Amino-3,5-dinitrobenzoic acid** was not found in the available literature. The data presented are based on the characteristic absorption frequencies for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are representative procedures and may be adapted based on the specific instrumentation and experimental requirements.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Amino-3,5-dinitrobenzoic acid** is accurately weighed.
- The sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as Acetone-d<sub>6</sub> or DMSO-d<sub>6</sub>, in a clean, dry NMR tube.
- The sample should be fully dissolved; gentle warming or sonication can be applied if necessary.

- If required, a small amount of an internal standard, like tetramethylsilane (TMS), can be added for chemical shift referencing.

#### $^1\text{H}$ NMR Acquisition (300 MHz):

- Spectrometer: 300 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Temperature: 298 K.
- Spectral Width: 0-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, adjusted to achieve a satisfactory signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition (75 MHz):

- Spectrometer: 75 MHz NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher, as needed for adequate signal intensity.

#### Data Processing:

- A Fourier transform is applied to the acquired Free Induction Decay (FID).

- The resulting spectrum is phased to obtain pure absorption line shapes.
- Baseline correction is performed to ensure a flat baseline.
- The chemical shift scale is calibrated to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
- Signals in the  $^1\text{H}$  NMR spectrum are integrated to determine relative proton ratios.
- Chemical shifts and multiplicities of all signals are identified.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI):

- **Sample Preparation:** A dilute solution of **4-Amino-3,5-dinitrobenzoic acid** is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water, typically at a concentration of 1-10  $\mu\text{g/mL}$ . The choice of solvent depends on the solubility of the analyte and its compatibility with the ESI source. For negative ion mode, a small amount of a weak base (e.g., ammonium hydroxide) may be added to facilitate deprotonation.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source is used.
- **Ionization Mode:** The analysis is performed in negative ion mode to detect the deprotonated molecule  $[\text{M-H}]^-$ .
- **Infusion:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20  $\mu\text{L/min}$ .
- **Mass Spectrometer Settings:**
  - **Capillary Voltage:** 2.5-4.0 kV.
  - **Nebulizing Gas ( $\text{N}_2$ ):** Flow rate and pressure are optimized for stable spray.
  - **Drying Gas ( $\text{N}_2$ ):** Temperature and flow rate are optimized for efficient desolvation (e.g., 250-350  $^\circ\text{C}$ ).

- Mass Range:  $m/z$  50-500.
- Data Acquisition and Analysis: The mass spectrum is acquired over a sufficient period to obtain a good signal-to-noise ratio. The accurate mass of the ion of interest is determined and compared with the calculated exact mass of the  $[M-H]^-$  ion of **4-Amino-3,5-dinitrobenzoic acid**.

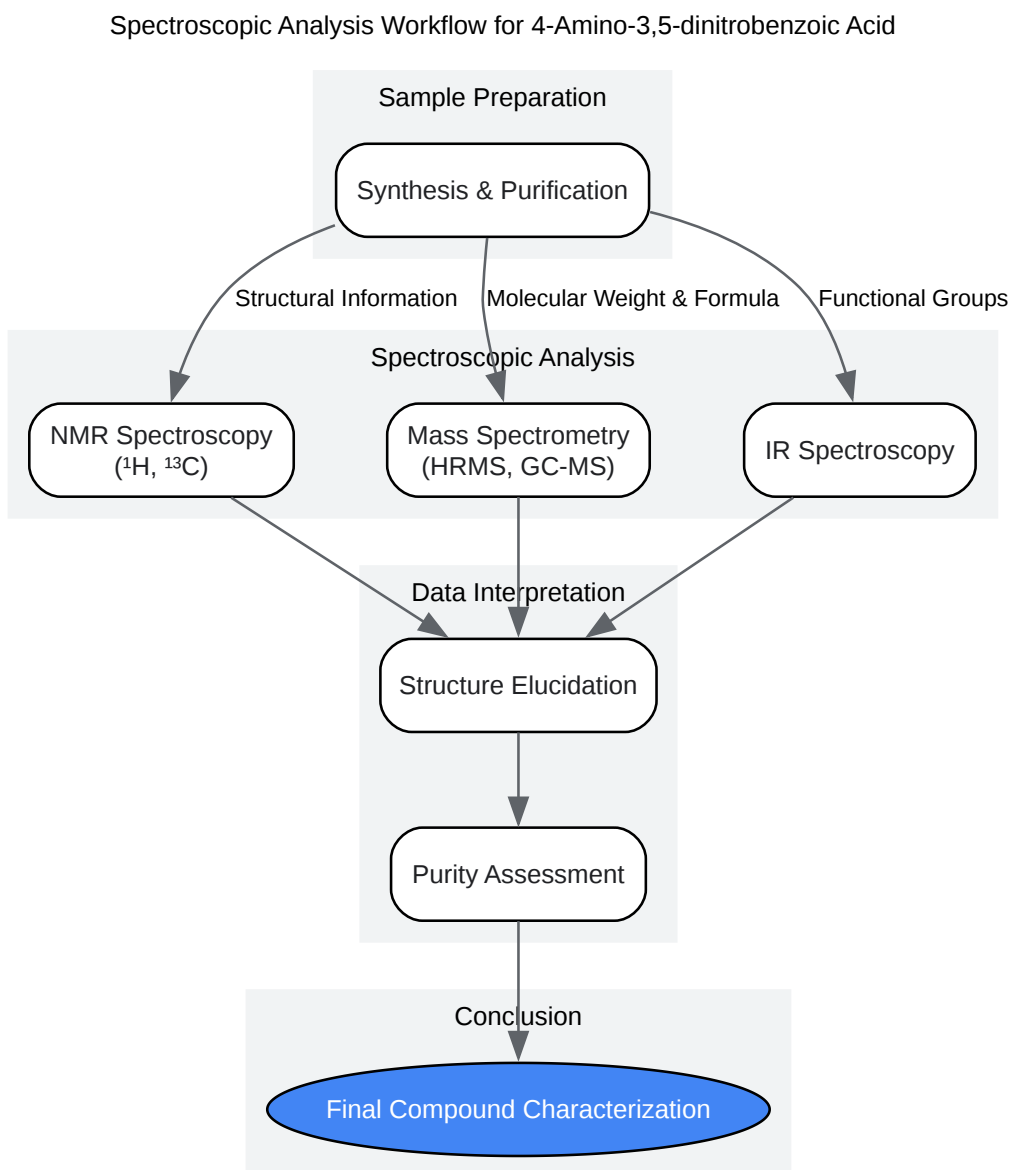
## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Sample Preparation: A small amount of the solid **4-Amino-3,5-dinitrobenzoic acid** powder is placed directly onto the ATR crystal.
- Measurement:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The solid sample is placed on the crystal, and firm contact is ensured using a pressure clamp.
  - The sample spectrum is recorded.
- Data Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like **4-Amino-3,5-dinitrobenzoic acid**.



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Caption: Spectroscopic analysis workflow.

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## References

- 1. 4-Amino-3,5-dinitrobenzoic acid | C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>6</sub> | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
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